2,4-Dimethyl-6-nitroquinoline
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Overview
Description
2,4-Dimethyl-6-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic, and industrial chemistry . The compound’s structure consists of a quinoline core with methyl groups at positions 2 and 4, and a nitro group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 2,4-dimethylquinoline using nitric acid and sulfuric acid as nitrating agents . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with acetone in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically employs large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield 2,4-dimethyl-6-aminoquinoline.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2,4-Dimethyl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2,4-Dimethyl-6-nitroquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to DNA intercalation and enzyme inhibition.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The exact mechanism of action of 2,4-Dimethyl-6-nitroquinoline is still under investigation. it is suggested that the compound might interact with DNA, disrupt bacterial cell membranes, and interfere with bacterial metabolism by inhibiting crucial enzymes . These interactions are believed to be mediated through the nitro group and the quinoline core, which facilitate binding to molecular targets.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and nitro groups.
2-Methylquinoline: Similar structure with a single methyl group at position 2.
6-Nitroquinoline: Similar structure with a nitro group at position 6.
Uniqueness: 2,4-Dimethyl-6-nitroquinoline is unique due to the presence of both methyl groups and a nitro group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in various applications .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,4-dimethyl-6-nitroquinoline |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-8(2)12-11-4-3-9(13(14)15)6-10(7)11/h3-6H,1-2H3 |
InChI Key |
ZOXBETWLPZLWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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